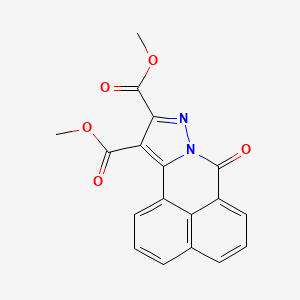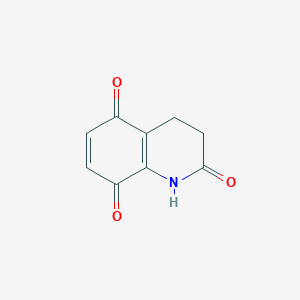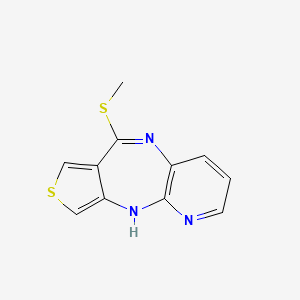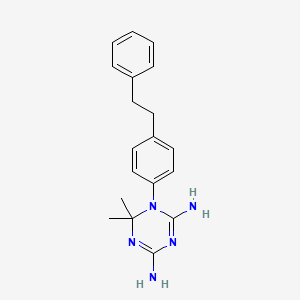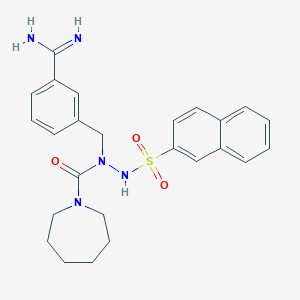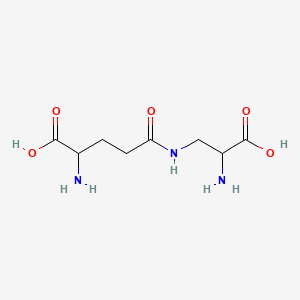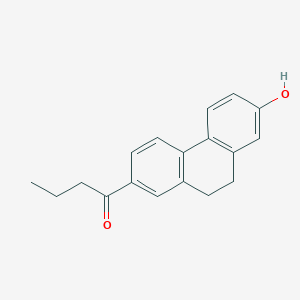
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 402643 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its potential therapeutic effects, particularly in the context of cancer research.
Preparation Methods
The synthesis of NSC 402643 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Preparation of Precursors: The initial step involves the preparation of the starting materials, which are often commercially available or can be synthesized using standard organic chemistry techniques.
Reaction Conditions: The synthesis of NSC 402643 requires specific reaction conditions, including the use of appropriate solvents, catalysts, and temperature control. For example, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
NSC 402643 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.
Reduction: NSC 402643 can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction typically leads to the formation of alcohols or amines, depending on the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.
Scientific Research Applications
Chemistry: In chemistry, NSC 402643 is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its effects on biological systems, including its potential as an inhibitor of specific enzymes or as a modulator of cellular pathways.
Medicine: In medicine, NSC 402643 is being investigated for its potential therapeutic effects, particularly in cancer treatment. It has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells.
Industry: The compound is also used in various industrial applications, such as in the production of pharmaceuticals and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of NSC 402643 involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to the inhibition of DNA replication and transcription. This results in the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key enzymes and signaling molecules involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
NSC 402643 can be compared with other similar compounds to highlight its uniqueness:
Ellipticine: Like NSC 402643, ellipticine is a DNA-binding compound with antitumor properties. NSC 402643 has shown different binding affinities and specificities, making it a unique candidate for further research.
Camptothecin: Another similar compound is camptothecin, which also inhibits DNA replication. NSC 402643 differs in its chemical structure and mechanism of action, providing an alternative approach to targeting cancer cells.
Indenoisoquinolines: These compounds are non-camptothecin topoisomerase I inhibitors, similar to NSC 402643. NSC 402643 has distinct chemical properties and biological activities that set it apart from indenoisoquinolines.
Properties
CAS No. |
7466-51-5 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one |
InChI |
InChI=1S/C18H18O2/c1-2-3-18(20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h6-11,19H,2-5H2,1H3 |
InChI Key |
HKYPHDOMBXSSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


